
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is a complex organic compound with a variety of functional groups, including carboxyl, amino, and sulfo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt involves multiple steps. The process typically starts with the preparation of the core butanoic acid structure, followed by the introduction of the carboxymethyl and decylamino groups through a series of nucleophilic substitution reactions. The sulfo group is then introduced via sulfonation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the controlled addition of reagents, precise temperature control, and efficient purification methods to ensure high yield and purity. The use of automated systems and reactors would be essential to maintain consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile molecule in research and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the carboxymethyl and sulfo groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a similar butanoic acid backbone but differs in functional groups.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Shares some structural features but has distinct functional groups.
Uniqueness
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
71701-08-1 |
|---|---|
Molekularformel |
C22H37N3Na4O10S |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
tetrasodium;4-[2-[carboxylatomethyl-[2-[carboxylatomethyl(decyl)amino]ethyl]amino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41N3O10S.4Na/c1-2-3-4-5-6-7-8-9-11-24(16-20(27)28)13-14-25(17-21(29)30)12-10-23-19(26)15-18(22(31)32)36(33,34)35;;;;/h18H,2-17H2,1H3,(H,23,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
NRDSOFSWBKDQNH-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCN(CCN(CCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


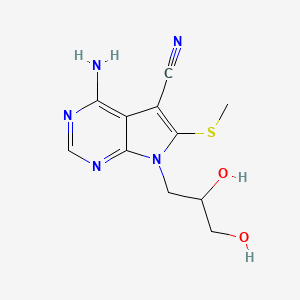
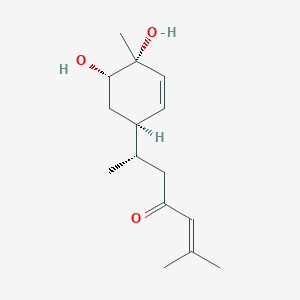


![Substanz NR. 336 [German]](/img/structure/B12784204.png)
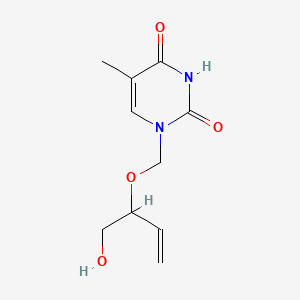
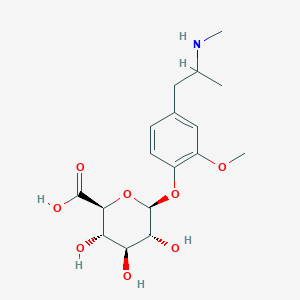

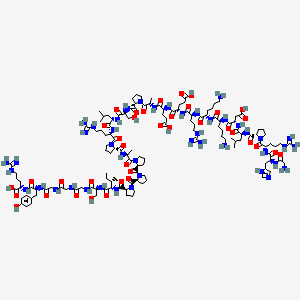

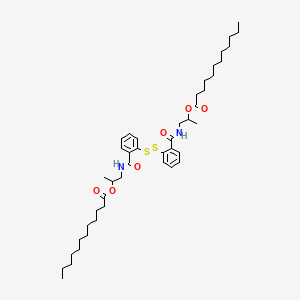
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)


